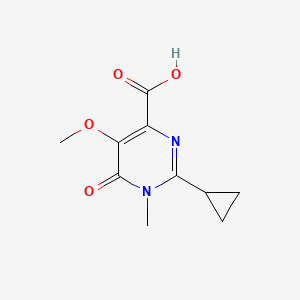

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-12-8(5-3-4-5)11-6(10(14)15)7(16-2)9(12)13/h5H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREDGRIDAAQSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS: 2090028-71-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidine derivatives, characterized by a cyclopropyl group and a methoxy group. Its structure can be represented as follows:

Where:

- , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Research indicates that 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid may interact with various biological targets:

- PPARγ Activation : Similar compounds have shown affinity for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although specific data on this compound is limited .

Case Studies

- Antidiabetic Potential : A study on related pyrimidine derivatives demonstrated their ability to activate PPARγ, suggesting that 2-Cyclopropyl-5-methoxy derivatives could be explored for antidiabetic therapies .

- Synthesis and Biological Testing : In a synthesis study, various derivatives of pyrimidine were created and tested for biological activity. The findings indicated that modifications at specific positions could enhance biological efficacy .

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological activity of related compounds. These studies typically assess:

- Cell Viability : The effects on various cell lines to determine cytotoxicity.

- Enzyme Inhibition : Assessing the inhibition of key enzymes involved in metabolic pathways.

Data Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been investigated for its efficacy against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

1.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway . This property makes it a candidate for further development as a chemotherapeutic agent.

Table 2: Anticancer Activity of 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Apoptosis via PI3K/Akt | |

| MCF7 | 15 | Cell cycle arrest | |

| A549 | 20 | Induction of oxidative stress |

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown promise as a bio-pesticide due to its ability to disrupt the life cycle of certain pests. Research indicates that it can effectively reduce populations of agricultural pests such as aphids and whiteflies without harming beneficial insects .

Table 3: Pesticidal Efficacy Against Agricultural Pests

Materials Science Applications

3.1 Polymer Synthesis

The unique chemical properties of 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid allow it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure .

Table 4: Properties of Polymers Synthesized with the Compound

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The compound’s structural uniqueness lies in its substitution profile. Below is a comparative analysis with three related compounds identified in the literature:

Implications of Substituent Variations

This feature is absent in SY212539 and SY212540, which may exhibit greater rotational flexibility .

Methoxy vs. Hydroxy (Position 5): The methoxy group in the target compound is less polar than the hydroxy group in the phenyl-substituted analogue . This difference could influence solubility (methoxy being more lipophilic) and hydrogen-bonding capacity (hydroxy being a stronger donor).

Carboxylic Acid Position (4 vs. 5) :

The relocation of the carboxylic acid from position 4 (target compound and SY212539) to position 5 (SY212540) alters the molecule’s electronic distribution and acidity. Position 4 may favor interactions with basic residues in enzymatic active sites.

This could enhance binding to hydrophobic pockets but reduce metabolic stability .

Hypothetical Pharmacological and Physicochemical Properties

While direct experimental data (e.g., solubility, bioactivity) are unavailable in the provided evidence, structural insights allow theoretical predictions:

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to SY212539/SY212540, which lack this feature.

- Acidity : The carboxylic acid at position 4 (pKa ~4-5) would be more acidic than a hydroxy group (pKa ~10), influencing ionization state at physiological pH.

- Target Selectivity : The methoxy group’s electron-donating effect could modulate interactions with receptors sensitive to electronic environments.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data generated by tools like SHELX . For instance, SHELXL’s refinement capabilities could resolve subtle conformational differences between these compounds, such as cyclopropyl ring puckering or hydrogen-bonding networks involving the carboxylic acid .

Vorbereitungsmethoden

Hydrothermal Synthesis Approach

A hydrothermal method has been reported for related dihydropyridine carboxylic acids, which can be adapted for pyrimidine analogs. This method involves:

- Reacting suitable chloropyridine or chloropyrimidine precursors with water in a sealed jacketed hydrothermal reactor.

- Typical reaction conditions: temperature range 100–180°C, reaction time 24–72 hours.

- The reaction yields crystalline dihydropyridine or dihydropyrimidine carboxylic acid derivatives with high purity and good yield (above 80%).

- Advantages include simple equipment, green solvent (water), and minimal thermal stress on crystals, resulting in stable products.

Example from a related compound:

| Parameter | Details |

|---|---|

| Precursor | 2-Chloro-5-trifluoromethylpyridine |

| Solvent | Water |

| Reactor | 25 ml jacketed hydrothermal reactor |

| Temperature | 140°C |

| Time | 72 hours |

| Product form | White flaky crystals |

| Yield | ~74% (0.4008 g from 0.54 g precursor) |

This method is environmentally friendly and scalable for industrial synthesis.

Chemical Synthesis via Amidoxime Intermediates and Michael Addition

A more complex synthetic route involves:

- Starting from substituted carbonitriles to form amidoxime intermediates via reaction with hydroxylamine.

- Michael addition of these amidoximes to dimethyl acetylenedicarboxylate yields intermediates.

- A Claisen rearrangement under microwave radiation converts intermediates into methyl carboxylates of dihydroxypyrimidines.

- Subsequent saponification with lithium hydroxide or amidation yields the desired carboxylic acid or carboxamide derivatives.

This method allows structural diversification at multiple points (e.g., R1 and R2 substituents), enabling the synthesis of a broad analog library.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine addition | Hydroxylamine, substituted carbonitriles | Amidoxime intermediates |

| Michael addition | Michael addition | Dimethyl acetylenedicarboxylate | Michael adducts |

| Claisen rearrangement | Thermal rearrangement | Microwave radiation | Methyl carboxylate derivatives |

| Saponification/Amidation | Hydrolysis/Amidation | LiOH or amines | Carboxylic acid or amide derivatives |

This synthetic route is well-suited for medicinal chemistry applications where analog diversity is critical.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Environmental Impact |

|---|---|---|---|---|

| Hydrothermal synthesis | Simple setup, green solvent (water), high purity crystals | Long reaction time (24–72 h), high temperature | >80% | Low (water as solvent) |

| Chemical synthesis via amidoximes | High structural diversity, suitable for analog libraries | Multi-step, requires specialized reagents and microwave equipment | Variable (moderate to high) | Moderate (organic solvents used) |

| Microbial hydroxylation | Regioselective, mild conditions, eco-friendly | Requires microbial culture, limited substrate scope | Moderate | Very low (biocatalysis) |

Detailed Research Findings

- The hydrothermal method yields crystalline products with fewer internal defects and higher stability, suitable for long-term storage and industrial application.

- The amidoxime-Michael addition-Claisen rearrangement route enables the synthesis of a broad range of dihydroxypyrimidine analogs, which have been tested as antiviral agents targeting viral endonuclease enzymes.

- Biological assays of synthesized analogs showed potent inhibition of viral targets, confirming the synthetic methods produce biologically relevant compounds.

- Microbial hydroxylation offers a biotechnological route to functionalize pyridine/pyrimidine rings regioselectively, although direct application to the target compound remains to be explored.

Summary Table of Preparation Conditions and Outcomes

| Preparation Method | Key Reagents/Precursors | Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Hydrothermal synthesis | 2-Chloro-5-trifluoromethylpyridine, water | 140°C, 72 h, sealed reactor | ~74 | White flaky crystals | Green, simple, high purity |

| Amidoxime route | Substituted carbonitriles, hydroxylamine, dimethyl acetylenedicarboxylate | Multi-step, microwave-assisted | Variable | Methyl esters, acids, amides | Enables analog diversity, medicinal chemistry focus |

| Microbial hydroxylation | Pyridine-2-carboxylic acid, Alcaligenes faecalis | Aqueous culture, ambient temp | Moderate | Hydroxylated dihydropyridine | Regioselective, eco-friendly, limited scope |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.